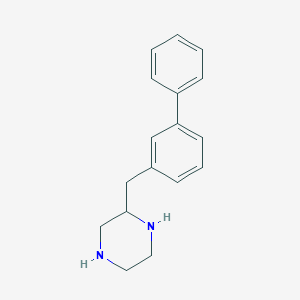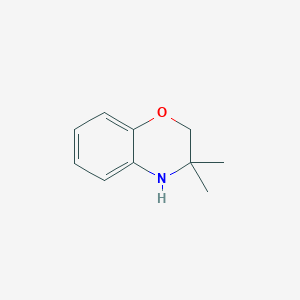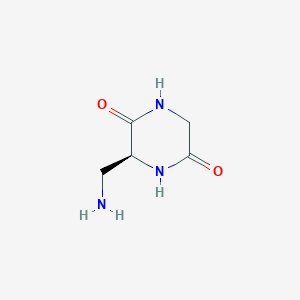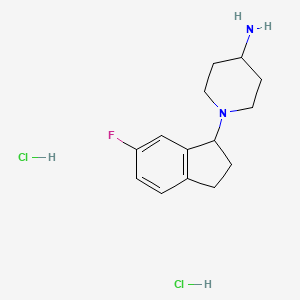
(6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride: is a chemical compound that belongs to the class of fluorinated pyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Reduction of the nitro group to an amine.
Fluorination: Introduction of the fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Cyclization: Formation of the pyridine ring through cyclization reactions.
Amination: Introduction of the methanamine group.
Formation of Dihydrochloride Salt: Conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reaction parameters.
化学反応の分析
Types of Reactions
(6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group back to an amine.
Substitution: Halogenation, alkylation, and acylation reactions.
Cyclization: Formation of heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides, acyl chlorides, or halogenating agents.
Cyclization: Catalysts like Lewis acids or bases.
Major Products
The major products formed from these reactions include various substituted pyridines, pyrimidines, and other heterocyclic compounds with potential biological activities.
科学的研究の応用
(6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in enhancing the compound’s binding affinity and selectivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
(6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride: can be compared with other fluorinated pyridines and methoxy-substituted pyridines. Similar compounds include:
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
1H-pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors.
Pyrrolopyrazine derivatives: Exhibiting various biological activities, including antimicrobial and kinase inhibitory effects.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H15Cl2FN2O |
|---|---|
分子量 |
305.17 g/mol |
IUPAC名 |
[6-(5-fluoro-2-methoxyphenyl)pyridin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C13H13FN2O.2ClH/c1-17-13-5-3-10(14)6-11(13)12-4-2-9(7-15)8-16-12;;/h2-6,8H,7,15H2,1H3;2*1H |
InChIキー |
VYHSQHUTXPHWFI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)F)C2=NC=C(C=C2)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14866076.png)
![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4R,5R,6S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4S)-3,4-dihydroxy-4-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B14866081.png)

![5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-D]azepine](/img/structure/B14866093.png)
![4-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B14866099.png)

![2-(8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid](/img/structure/B14866113.png)



